4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide
Description
4-Methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a sulfamoyl-containing benzamide derivative with structural complexity due to its dual methoxybenzyl and benzamide moieties.
Properties
IUPAC Name |
4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-7-3-14(4-8-16)13-20-26(22,23)12-11-19-18(21)15-5-9-17(25-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCIXMIAJYZXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-methoxybenzylamine with a sulfonyl chloride to form a sulfonamide intermediate, which is then reacted with an appropriate benzoyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
The following compounds share a core sulfamoyl ethylbenzamide structure but differ in substituents, impacting their physical and biological properties:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in compound 11) lower melting points compared to electron-withdrawing groups (e.g., chloro in compound 14) .
1,3,4-Oxadiazole Derivatives with Antifungal Activity
Compounds LMM5 and LMM11 () share structural motifs with the target compound, including sulfamoyl and benzamide groups, but incorporate 1,3,4-oxadiazole rings:
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Comparison with Target Compound :
- The target compound lacks the oxadiazole ring, which is critical for LMM5/LMM11’s bioactivity. Its 4-methoxybenzyl group may offer unique pharmacokinetic properties but requires empirical validation.
Structural Insights :
- Heterocyclic rings (e.g., thiazole, oxadiazole) in analogs improve target engagement but may reduce metabolic stability compared to the target compound’s simpler structure.
Antioxidant and Receptor-Binding Benzamides
Relevance to Target Compound :
Biological Activity
4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of methoxy and sulfamoyl groups, which contribute to its unique biological properties. The IUPAC name for this compound is 4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O5S |
| Molecular Weight | 378.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulate receptor activity, impacting various signaling pathways. Preliminary studies suggest that it could inhibit certain kinases, which are critical in cancer cell proliferation and survival.
Antitumor Activity
Recent research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a related study demonstrated that compounds with similar structural motifs showed potent inhibitory effects on tumor growth in various cancer cell lines, with IC50 values in the low micromolar range .
Case Study:
In a study evaluating the antitumor efficacy of sulfamoyl-containing benzamides, it was found that compounds similar to this compound effectively inhibited cell proliferation in models of colon cancer. The most active compounds achieved IC50 values below 1 μM against HCT116 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an antimicrobial agent .
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| E. coli | 50 | Comparable to ceftriaxone |
| S. aureus | 40 | Comparable to ampicillin |
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models . This suggests a potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide, and how can purity be optimized?
- Methodology : The compound is synthesized via coupling 2-amino-N-(4-methoxybenzyl)ethanesulfonamide·HCl with 4-methoxybenzoic acid using carbonyldiimidazole (CDI) as an activating agent in dry acetonitrile (ACN). DIPEA (N,N-diisopropylethylamine) is added to neutralize HCl and maintain a basic pH. Purification involves silica gel column chromatography (eluent: dichloromethane/methanol gradient), followed by recrystallization from ethanol to yield white crystalline solids with >95% purity. Key quality control steps include TLC monitoring and NMR analysis .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of methoxy groups (δ ~3.8 ppm for OCH₃), sulfonamide NH protons (δ ~8.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- FT-IR : Validate sulfonamide S=O stretches (~1340 cm⁻¹ and 1160 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with the calculated molecular weight (C₁₉H₂₂N₂O₅S: 402.13 g/mol).
Cross-referencing with literature data from structurally analogous benzamides ensures accuracy .
Q. How is the cytotoxicity of this compound assessed in vitro, and what experimental controls are essential?
- Methodology : Use the MTT assay on cancer cell lines (e.g., SH-SY5Y, MDA-MB-231, Panc1). Seed cells in 96-well plates (5×10³ cells/well), treat with compound (1–100 µM) for 48–72 hours, then add MTT reagent (0.5 mg/mL). After 4 hours, dissolve formazan crystals in DMSO and measure absorbance at 570 nm (reference: 630 nm). Include controls: untreated cells (100% viability), DMSO vehicle (solvent control), and a positive control (e.g., doxorubicin). Calculate IC₅₀ values using nonlinear regression analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Methodology : Systematically modify substituents (e.g., methoxy position, sulfamoyl chain length) and evaluate changes in cytotoxicity. For example:
- Replace 4-methoxybenzyl with 4-chlorobenzyl (, compound 14) to assess halogen effects on membrane permeability.
- Shorten the ethyl linker to methyl to probe steric effects.
Use molecular docking to predict interactions with targets (e.g., tubulin or kinases). Validate via enzyme inhibition assays (e.g., kinase activity kits) .
Q. What strategies mitigate low yields during the coupling step of the synthesis?
- Methodology : Optimize reaction conditions by:
- Increasing CDI stoichiometry (1.5–2.0 equivalents) to ensure complete activation of the carboxylic acid.
- Replacing ACN with DMF to enhance solubility of intermediates.
- Conducting the reaction under inert gas (N₂/Ar) to prevent moisture interference.
Monitor reaction progress via LC-MS and adjust reaction time (8–12 hours) .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodology : Perform mechanistic studies to identify cell-type-specific responses:
- Proteomics/Western Blot : Analyze apoptosis markers (e.g., cleaved caspase-3, PARP) and stress pathways (e.g., JNK, p38).
- Metabolic Profiling : Use Seahorse assays to compare glycolytic vs. oxidative phosphorylation dependencies.
- ROS Detection : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence.
For example, if Panc1 cells show resistance, evaluate ABC transporter expression (e.g., P-gp) via qPCR .
Q. What advanced techniques elucidate the compound’s interaction with cellular proteins?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., carbonic anhydrase IX) on a sensor chip to measure binding kinetics (KD, kon/koff).
- Cellular Thermal Shift Assay (CETSA) : Treat lysates with the compound, heat denature, and quantify remaining soluble target proteins via Western blot.
- Click Chemistry : Incorporate an alkyne tag into the compound for pull-down assays and LC-MS/MS identification of bound proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
